molecular formula C16H16N2O4S B6395216 4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% CAS No. 1261923-96-9

4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%

Cat. No. B6395216
CAS RN: 1261923-96-9
M. Wt: 332.4 g/mol
InChI Key: CNXSSDQWBDPSIU-UHFFFAOYSA-N
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Description

4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid (4-PSP) is a synthetic organic compound that has been widely studied due to its unique properties and potential applications. 4-PSP is a sulfonated derivative of pyrrolidine, a cyclic amine, and picolinic acid, an aromatic carboxylic acid. This compound has been used in a variety of scientific and industrial research applications, including drug discovery, materials science, and biochemistry. 4-PSP is available in a 95% purity grade, which has been found to be highly effective for laboratory experiments.

Scientific Research Applications

4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% has been used in a variety of scientific and industrial research applications. In drug discovery, 4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% has been used as a starting material for the synthesis of a variety of compounds, including antibiotics, analgesics, and anti-cancer agents. In materials science, 4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% has been used as a surfactant and as a precursor for the synthesis of polymers. In biochemistry, 4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% has been used to study the structure and function of proteins.

Mechanism of Action

The mechanism of action of 4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% is not fully understood. However, it is believed that 4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% interacts with biological molecules, such as proteins, in a manner similar to other sulfonated compounds. Specifically, 4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% is thought to interact with proteins by forming hydrogen bonds with specific amino acid residues. This interaction is thought to disrupt the structure and function of proteins, which can lead to changes in cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% are not fully understood. However, studies have shown that 4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% can interact with a variety of proteins, including enzymes, receptors, and transporters. This interaction can lead to changes in the structure and function of proteins, which can affect cellular processes such as metabolism, signal transduction, and gene expression. In addition, 4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% has been found to have an inhibitory effect on the activity of certain enzymes, which can lead to changes in the levels of certain metabolites.

Advantages and Limitations for Lab Experiments

4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% has a number of advantages for laboratory experiments. It is available in a 95% purity grade, which has been found to be highly effective for laboratory experiments. In addition, 4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% is relatively stable and has a low toxicity, making it safe to use in a variety of experiments. However, 4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% is relatively expensive and can be difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for 4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% research. One potential area of research is the development of new methods for the synthesis of 4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%. Another potential area of research is the study of the biochemical and physiological effects of 4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% on a variety of biological systems. In addition, further research is needed to better understand the mechanism of action of 4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% and its potential applications in drug discovery and materials science. Finally, further research is needed to determine the potential toxicity of 4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% and its effects on human health.

Synthesis Methods

4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% can be synthesized using a variety of methods. One of the most common is the reaction of pyrrolidine and picolinic acid in the presence of a sulfonating agent. This method involves the addition of a sulfonating agent such as sulfuric acid, chlorosulfonic acid, or sulfuryl chloride to a mixture of pyrrolidine and picolinic acid. The reaction is typically carried out at temperatures between 80 and 120 degrees Celsius. This method has been found to produce 4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% in high yields and with a high degree of purity.

properties

IUPAC Name

4-(3-pyrrolidin-1-ylsulfonylphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c19-16(20)15-11-13(6-7-17-15)12-4-3-5-14(10-12)23(21,22)18-8-1-2-9-18/h3-7,10-11H,1-2,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXSSDQWBDPSIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=NC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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